ethyl (4Z)-4-benzylidene-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
ETHYL (4Z)-2-METHYL-5-OXO-4-(PHENYLMETHYLIDENE)-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a phenylmethylidene group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (4Z)-2-METHYL-5-OXO-4-(PHENYLMETHYLIDENE)-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis include ethyl acetoacetate, benzaldehyde, and propargyl bromide. The reaction conditions often involve the use of a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the pyrrole ring and the subsequent addition of the phenylmethylidene group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
ETHYL (4Z)-2-METHYL-5-OXO-4-(PHENYLMETHYLIDENE)-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenylmethylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
ETHYL (4Z)-2-METHYL-5-OXO-4-(PHENYLMETHYLIDENE)-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ETHYL (4Z)-2-METHYL-5-OXO-4-(PHENYLMETHYLIDENE)-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
ETHYL (4Z)-2-METHYL-5-OXO-4-(PHENYLMETHYLIDENE)-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can be compared with other similar compounds, such as:
- Methyl (4Z)-2-Methyl-5-Oxo-4-(Phenylmethylidene)-1-(Prop-2-En-1-Yl)-4,5-Dihydro-1H-Pyrrole-3-Carboxylate
- Ethyl (4Z)-2-Methyl-5-Oxo-4-(Phenylmethylidene)-1-(Prop-2-En-1-Yl)-4,5-Dihydro-1H-Pyrrole-3-Carboxylate
The uniqueness of ETHYL (4Z)-2-METHYL-5-OXO-4-(PHENYLMETHYLIDENE)-1-(PROP-2-EN-1-YL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its specific structural features and the resulting chemical and biological properties
Properties
Molecular Formula |
C18H19NO3 |
---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
ethyl (4Z)-4-benzylidene-2-methyl-5-oxo-1-prop-2-enylpyrrole-3-carboxylate |
InChI |
InChI=1S/C18H19NO3/c1-4-11-19-13(3)16(18(21)22-5-2)15(17(19)20)12-14-9-7-6-8-10-14/h4,6-10,12H,1,5,11H2,2-3H3/b15-12- |
InChI Key |
CWACJTFAMKXMOS-QINSGFPZSA-N |
Isomeric SMILES |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=CC=C2)CC=C)C |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=CC=C2)CC=C)C |
Origin of Product |
United States |
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